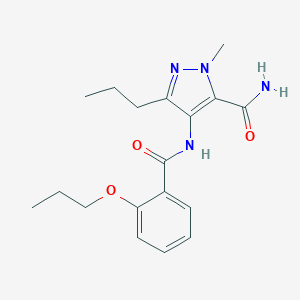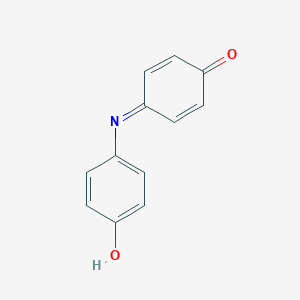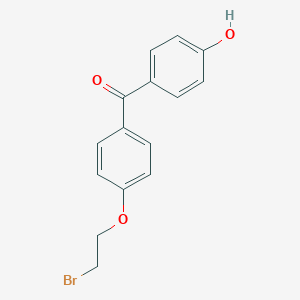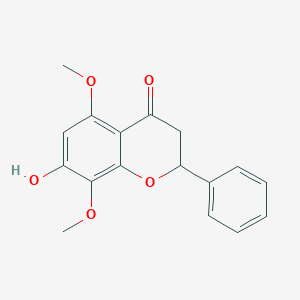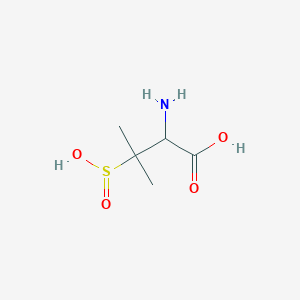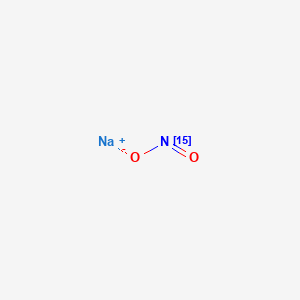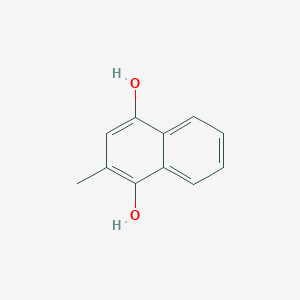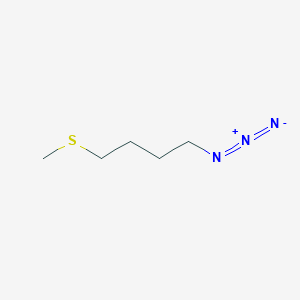
4-(Methylthio)butyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Methylthio)butyl azide is an organic compound characterized by the presence of an azide group (-N₃) and a methylsulfanyl group (-SCH₃) attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-(Methylthio)butyl azide can be synthesized through a multi-step process starting from 4-methylsulfanylbutanol. The primary steps involve:
Conversion of Alcohol to Tosylate: The hydroxyl group of 4-methylsulfanylbutanol is converted to a tosylate using tosyl chloride and pyridine.
Substitution with Sodium Azide: The tosylate is then reacted with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield 1-azido-4-methylsulfanylbutane.
Industrial Production Methods:
Chemical Reactions Analysis
4-(Methylthio)butyl azide undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in DMSO.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products:
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions with alkynes.
Scientific Research Applications
4-(Methylthio)butyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Material Science: Utilized in the modification of polymers to introduce azide functionalities, which can further react to form cross-linked networks or other functional materials.
Bioconjugation: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules via click chemistry.
Mechanism of Action
The primary mechanism of action for 1-azido-4-methylsulfanylbutane involves its azide group, which can act as a nucleophile in substitution reactions or participate in cycloaddition reactions. The azide group is highly reactive due to its electron-rich nature, making it a versatile functional group in organic synthesis .
Comparison with Similar Compounds
1-Azidobutane: Lacks the methylsulfanyl group, making it less versatile in certain synthetic applications.
4-Azidobutanol: Contains a hydroxyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness: 4-(Methylthio)butyl azide is unique due to the presence of both an azide and a methylsulfanyl group, providing dual functionality. This allows for a broader range of chemical reactions and applications compared to similar compounds .
Properties
CAS No. |
57775-01-6 |
|---|---|
Molecular Formula |
C5H12N3S+ |
Molecular Weight |
146.24 g/mol |
IUPAC Name |
imino(4-methylsulfanylbutylimino)azanium |
InChI |
InChI=1S/C5H12N3S/c1-9-5-3-2-4-7-8-6/h6H,2-5H2,1H3/q+1 |
InChI Key |
GXRDUWQMHJIPGP-UHFFFAOYSA-N |
SMILES |
CSCCCCN=[N+]=[N-] |
Canonical SMILES |
CSCCCCN=[N+]=N |
Synonyms |
1-Azido-4-(methylthio)-butane; NSC 378222 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


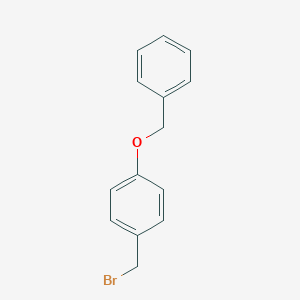

![1-Methyl-4-[[5-[[[2-(1-methyl-2-pyrrolidinyl)ethyl]amino]sulfonyl]-2-propoxybenzoyl]amino]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B113428.png)
